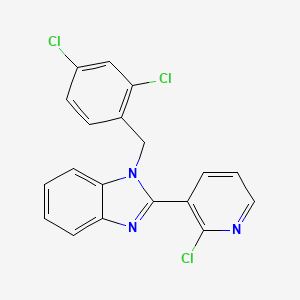

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

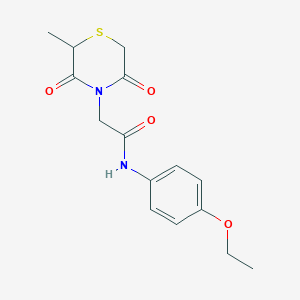

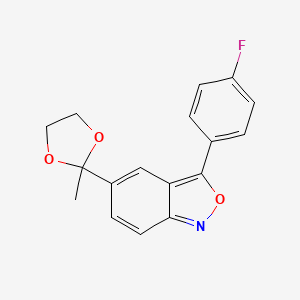

2-(2-Chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole (CPD) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a benzimidazole ring fused with two pyridine rings, two chlorine atoms, and one benzyl group. CPD has been studied extensively in the fields of biochemistry, physiology, and pharmacology due to its unique structure and diverse biological activities.

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activity

Synthesis and Biological Evaluation

Novel benzimidazole derivatives, including those structurally related to 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole, have been synthesized and evaluated for various biological activities. For instance, some derivatives have shown potential as selective neuropeptide Y Y1 receptor antagonists, which could be beneficial in developing anti-obesity drugs (Zarrinmayeh et al., 1998). Moreover, complexes of benzimidazole ligands with metals such as Pd(II) and Pt(II) have been explored for their anticancer properties, demonstrating the versatility of benzimidazole derivatives in therapeutic applications (Ghani & Mansour, 2011).

Materials Science and Fluorescence Applications

Fluorescent Probes for DNA Detection

Benzimidazole derivatives have been found useful as fluorescent probes for DNA detection. The synthesis of novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, was accomplished, showcasing their application as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity upon binding to DNA (Perin et al., 2011).

Synthetic Methodologies and Chemical Properties

Advanced Synthesis Techniques

Research into the synthesis of pyrido[1,2-a]benzimidazoles has highlighted the importance of acid additives in direct copper-catalyzed amination processes. This approach offers an alternative method for synthesizing derivatives with substituents in the benzene ring, providing access to a broader range of products (Masters et al., 2011). Additionally, the development of a one-step synthesis technique for pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction demonstrates the compound's utility in facilitating efficient chemical synthesis (Yan et al., 2009).

Corrosion Inhibition

Some benzimidazole derivatives have been studied for their inhibitory action against the corrosion of iron in hydrochloric acid solutions, showcasing their potential in materials protection and extending the application of benzimidazole derivatives beyond biological contexts (Khaled, 2003).

Propriétés

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(2,4-dichlorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3/c20-13-8-7-12(15(21)10-13)11-25-17-6-2-1-5-16(17)24-19(25)14-4-3-9-23-18(14)22/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBJRNOFHSKDDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=C(N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2694100.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2694103.png)

![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)

![N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2694114.png)